

Structural Architecture of Heptakis(2,3-di-O-methyl)-β-Cyclodextrin

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Compound of Interest

Compound Name: *Heptakis(2,3-dimethyl)-β-cyclodextrin*

CAS No.: *123155-05-5*

Cat. No.: *B1147321*

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Technical Guide for Research & Development

Executive Summary & Structural Definition

Heptakis(2,3-di-O-methyl)-

-cyclodextrin (often abbreviated as 2,3-DM-

-CD) is a regioselectively modified cyclodextrin derivative. Unlike the more common randomly methylated

-cyclodextrin (RAMEB) or Heptakis(2,6-di-O-methyl)-

-CD (2,6-DIMEB), this specific isomer possesses a unique amphiphilic architecture defined by the complete methylation of the secondary hydroxyl rim and the retention of the primary hydroxyl rim.

Core Molecular Specifications

Parameter	Specification
Chemical Formula	
Molecular Weight	1331.36 g/mol
CAS Number	123155-05-5
Substitution Pattern	Regioselective methylation at -2 and -3 positions.
Rim Architecture	Secondary Rim (Wide): Hydrophobic (14 Methyl groups) Primary Rim (Narrow): Hydrophilic (7 Hydroxyl groups)
Solubility Profile	Soluble in water, methanol, chloroform, DMSO, and dichloromethane.

Critical Distinction: 2,3-DM- -CD vs. 2,6-DIMEB

Researchers must distinguish this molecule from its isomer, 2,6-DIMEB.

- 2,6-DIMEB: Methylation at
-2 and
-6.^{[1][2]} The secondary rim contains free
-3 hydroxyls (H-bond donors), and the primary rim is methylated.
- 2,3-DM-
-CD: Methylation at
-2 and
-3.^[3] The secondary rim is fully blocked (no H-bond donors), creating a highly lipophilic

entrance, while the primary rim remains hydrophilic. This structural inversion dictates its unique self-assembly and membrane interaction properties.

Molecular Architecture & Conformation[1]

Regiochemistry

The molecule consists of seven

-D-glucopyranose units linked by

-(1,[4]4) glycosidic bonds.

- C2 Position: The secondary hydroxyl is etherified to a methoxy group ().
- C3 Position: The secondary hydroxyl is etherified to a methoxy group ().
- C6 Position: The primary hydroxyl remains free ().

This substitution pattern disrupts the intramolecular hydrogen bond belt (normally between

-2 and

-3 of adjacent glucose units in native

-CD), leading to a more flexible macrocyclic ring compared to the native parent, but a more rigid secondary rim compared to random derivatives.

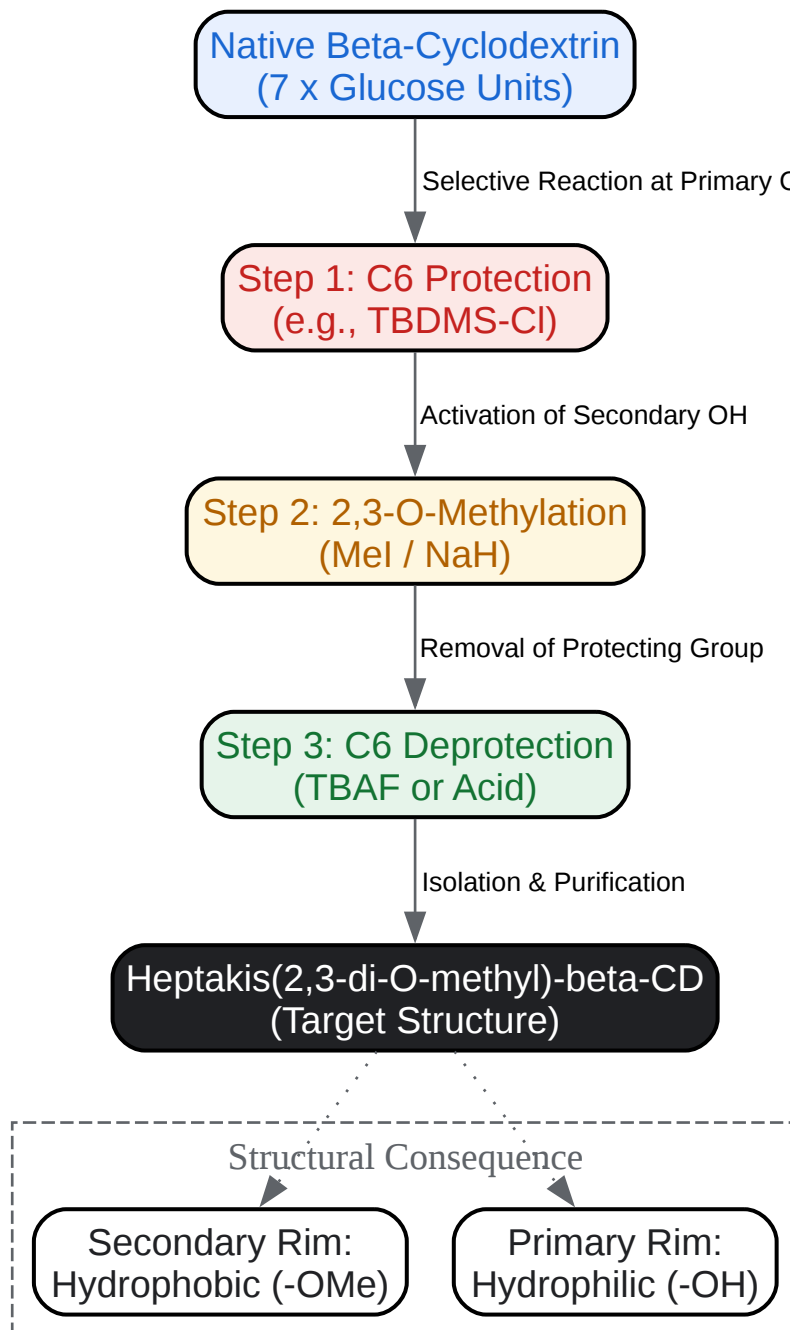
3D Conformation (The "Toroidal" Geometry)

The 2,3-dimethylation creates a "hydrophobic cap" on the wider secondary face.

- Cavity Dimensions: The internal hydrophobic cavity diameter remains approx. 6.0–6.5 Å.
- Inclusion Complexation: The extended hydrophobic secondary rim increases the binding affinity for lipophilic guests that enter via the wide rim, as the methoxy groups provide

additional van der Waals contacts and exclude water more effectively than hydroxyls.

Visualization of Structural Logic[1]



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Figure 1: Synthetic logic flow transforming native

-CD into the regioselective 2,3-dimethyl derivative.

Synthesis & Purification Protocols

To obtain pure Heptakis(2,3-di-O-methyl)-

-CD, a protection-deprotection strategy is mandatory. Direct methylation yields random mixtures.

Validated Synthetic Workflow

Reagents:

-Cyclodextrin (dried), tert-butyldimethylsilyl chloride (TBDMS-Cl), Methyl Iodide (MeI), Sodium Hydride (NaH), Tetrabutylammonium fluoride (TBAF).

Phase 1: Regioselective Protection (C6)

- Dissolution: Dissolve dried -CD in anhydrous Pyridine.
- Silylation: Add TBDMS-Cl (approx. 7.5–8.0 eq) dropwise at 0°C.
- Reaction: Stir at room temperature for 24–48 hours. The bulky TBDMS group selectively reacts with the primary C6 hydroxyls due to steric accessibility.
- Workup: Precipitate in water, filter, and recrystallize to obtain Heptakis(6-O-TBDMS)-CD.

Phase 2: Exhaustive Methylation (C2, C3)

- Activation: Dissolve the C6-protected intermediate in anhydrous DMF or THF.
- Deprotonation: Add excess NaH (carefully, under) to deprotonate all secondary hydroxyls (C2-OH and C3-OH).
- Methylation: Add excess Methyl Iodide (MeI). Stir for 24h.
- Result: Formation of Heptakis(2,3-di-O-methyl-6-O-TBDMS)-

-CD.

Phase 3: Deprotection (C6)

- Cleavage: Treat the methylated intermediate with TBAF in THF (or dilute acid if trityl protection was used).
- Purification: The TBDMS groups are removed, restoring the C6-OH.
- Isolation: Column chromatography (Silica gel, DCM:MeOH gradient) is often required to remove salts and trace under-methylated byproducts.

Quality Control Parameters

Technique	Expected Signal / Observation
TLC	Single spot, distinct from native -CD and per-methylated CD.
MALDI-TOF MS	Mass peak at .
Solubility Check	Clear solution in Chloroform (unlike native -CD) AND clear solution in Water.

Spectroscopic Characterization (NMR)[1][4][6][7]

Nuclear Magnetic Resonance (NMR) is the gold standard for structural verification. The absence of symmetry-breaking signals confirms the "Heptakis" (C7 symmetry) nature.

H NMR Signature (500 MHz, or)

- Anomeric Proton (H-1): A doublet at

ppm.

- Methyl Groups:

- 2-OMe: Singlet,

ppm.
- 3-OMe: Singlet,

ppm.
- Note: Integration must show exactly 3 protons per methyl group (total 42 protons for 14 methyls).
- H-6 Protons: Multiplets at

ppm. Crucially, these must not show significant shifts associated with methylation (approx 3.4 ppm) found in 2,6-DIMEB.
- Hydroxyls (if in DMSO-

): A triplet signal for C6-OH may be visible if exchange is slow; C2-OH and C3-OH doublets must be absent.

C NMR Signature

- C-1:

ppm.
- C-2 / C-3: Significant downfield shift (

ppm) compared to native CD (

ppm) due to the ether effect.
- C-6: Remains at

ppm (characteristic of primary alcohol). If C6 were methylated, this would shift to

ppm.
- OMe Carbons: Two distinct signals at

ppm.

Applications & Biological Relevance[1][3][8][9][10]

Cholesterol Extraction & Membrane Interaction

Heptakis(2,3-di-O-methyl)-

-CD is a potent cholesterol-depleting agent.

- Mechanism: The hydrophobic secondary rim inserts into the lipid bilayer or approaches the membrane surface, extracting cholesterol into the central cavity.
- Efficiency: While 2,6-DIMEB is the standard for cholesterol removal, the 2,3-isomer is effective and offers different solubility kinetics.
- Toxicity Warning: Like most methylated

-CDs, this compound is hemolytic at high concentrations. It solubilizes membrane lipids (cholesterol and phospholipids), leading to cell lysis. It is generally used for in vitro research or controlled ex vivo applications, not direct systemic injection without formulation controls.

Precursor for Functional Materials

The free primary hydroxyls (C6) make this molecule an ideal "scaffold" for further functionalization:

- Sulfation: Reaction at C6 yields sulfobutyl ether derivatives with specific methylation patterns.
- Polymerization: C6-OH can be reacted with acrylates or epoxides to create CD-based polymers with defined hydrophobic cavities.

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